REACTION_CXSMILES
|
C(O[C:4](=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6])C.[CH3:11][C:12](=O)[CH2:13][CH2:14][CH3:15].[Na].C(O)(=O)C.[CH3:22][NH:23][NH2:24]>C(O)C>[CH3:22][N:23]1[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:11][C:12]([CH2:13][CH2:14][CH3:15])=[N:24]1 |^1:16|
|
Name
|
|
Quantity
|
27.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)OCC)=O
|
Name
|
2-pentanone
|
Quantity
|
21.2 mL
|
Type
|
reactant
|
Smiles
|
CC(CCC)=O
|
Name
|
|
Quantity
|
4.83 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
N-methyl hydrazine
|
Quantity
|
10.6 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at 60° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-bath
|
Type
|
ADDITION
|
Details
|
then added dropwise
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for a further 4 hours at room temperature
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between dichloromethane (300 ml) and water (200 ml)
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic solutions were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1C(=O)OCC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 15.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |